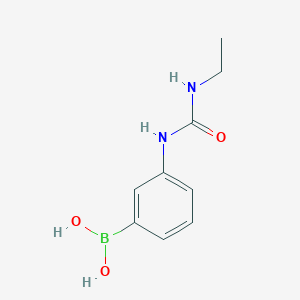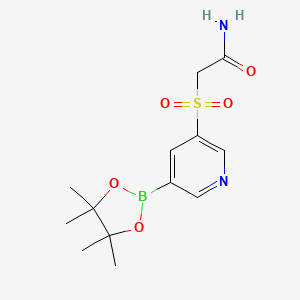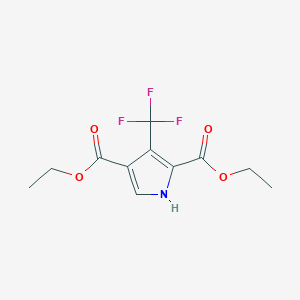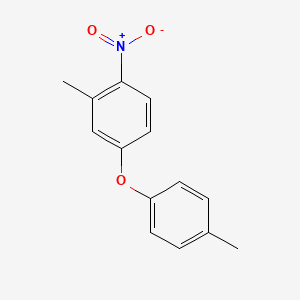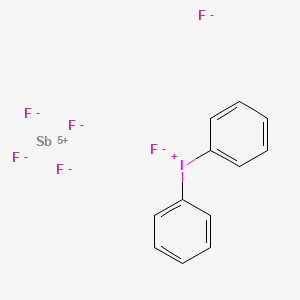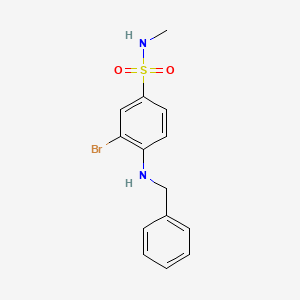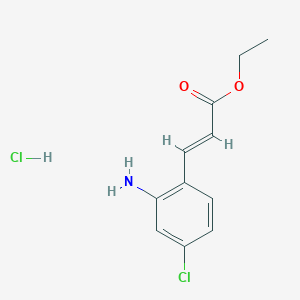
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a thiazole ring and a pyrimidine ring These rings are known for their significant biological activities and are often found in various pharmaceutical and agrochemical compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and pyrimidine derivatives.
科学研究应用
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to active sites of enzymes or receptors, inhibiting their activity. The sulfonyl group can enhance the binding affinity through hydrogen bonding and electrostatic interactions. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.
相似化合物的比较
Similar Compounds
Ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate: Unique due to its specific substitution pattern and combination of functional groups.
2-Methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine: Lacks the ester group, which may affect its reactivity and biological activity.
Ethyl 4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate: Lacks the sulfonyl group, which may reduce its binding affinity and potency.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and ester groups, which enhance its chemical reactivity and potential biological activities. The specific substitution pattern on the thiazole and pyrimidine rings also contributes to its distinct properties and applications.
属性
CAS 编号 |
188937-17-9 |
|---|---|
分子式 |
C11H11N3O4S2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
ethyl 2-methylsulfonyl-4-(1,3-thiazol-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H11N3O4S2/c1-3-18-10(15)7-6-13-11(20(2,16)17)14-8(7)9-12-4-5-19-9/h4-6H,3H2,1-2H3 |
InChI 键 |
OGQFGPIMGPURTH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(N=C1C2=NC=CS2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
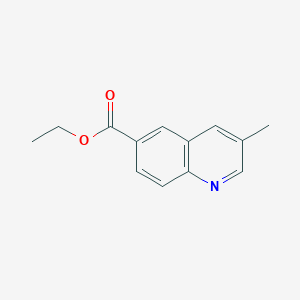
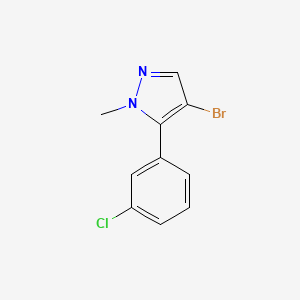
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)

